molecular formula C22H28N2O2 B3568778 3-({2-[(5,5-DIMETHYL-3-OXOCYCLOHEX-1-EN-1-YL)AMINO]PHENYL}AMINO)-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE

3-({2-[(5,5-DIMETHYL-3-OXOCYCLOHEX-1-EN-1-YL)AMINO]PHENYL}AMINO)-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE

Cat. No.: B3568778
M. Wt: 352.5 g/mol
InChI Key: YTPJRGZGOWFGFD-UHFFFAOYSA-N
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Description

“3-({2-[(5,5-DIMETHYL-3-OXOCYCLOHEX-1-EN-1-YL)AMINO]PHENYL}AMINO)-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE” is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-({2-[(5,5-DIMETHYL-3-OXOCYCLOHEX-1-EN-1-YL)AMINO]PHENYL}AMINO)-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE” typically involves multi-step organic reactions. The starting materials might include substituted cyclohexanones and aniline derivatives. Key steps could involve:

    Condensation Reactions: Formation of the enone structure through aldol condensation.

    Amination: Introduction of the amino groups via nucleophilic substitution.

    Cyclization: Formation of the cyclohexane rings through intramolecular cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“3-({2-[(5,5-DIMETHYL-3-OXOCYCLOHEX-1-EN-1-YL)AMINO]PHENYL}AMINO)-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE” can undergo various chemical reactions, including:

    Oxidation: Conversion of the enone to diketone.

    Reduction: Reduction of the enone to alcohol.

    Substitution: Nucleophilic substitution at the amino groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

    Oxidation Products: Diketones.

    Reduction Products: Alcohols.

    Substitution Products: Substituted amines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Activity: Investigation of its potential as a bioactive compound in drug discovery.

Medicine

    Pharmaceuticals: Potential use in the development of new therapeutic agents.

Industry

    Material Science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “3-({2-[(5,5-DIMETHYL-3-OXOCYCLOHEX-1-EN-1-YL)AMINO]PHENYL}AMINO)-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE” would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone Derivatives: Compounds with similar cyclohexanone structures.

    Aniline Derivatives: Compounds with similar aniline structures.

Uniqueness

“3-({2-[(5,5-DIMETHYL-3-OXOCYCLOHEX-1-EN-1-YL)AMINO]PHENYL}AMINO)-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE” is unique due to its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

3-[2-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]anilino]-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-21(2)11-15(9-17(25)13-21)23-19-7-5-6-8-20(19)24-16-10-18(26)14-22(3,4)12-16/h5-10,23-24H,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPJRGZGOWFGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=CC=CC=C2NC3=CC(=O)CC(C3)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-({2-[(5,5-DIMETHYL-3-OXOCYCLOHEX-1-EN-1-YL)AMINO]PHENYL}AMINO)-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE
Reactant of Route 2
Reactant of Route 2
3-({2-[(5,5-DIMETHYL-3-OXOCYCLOHEX-1-EN-1-YL)AMINO]PHENYL}AMINO)-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE
Reactant of Route 3
3-({2-[(5,5-DIMETHYL-3-OXOCYCLOHEX-1-EN-1-YL)AMINO]PHENYL}AMINO)-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE
Reactant of Route 4
Reactant of Route 4
3-({2-[(5,5-DIMETHYL-3-OXOCYCLOHEX-1-EN-1-YL)AMINO]PHENYL}AMINO)-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE

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